molecular formula C8H15N3 B14686593 Azidocyclooctane CAS No. 33794-96-6

Azidocyclooctane

Cat. No.: B14686593
CAS No.: 33794-96-6
M. Wt: 153.22 g/mol
InChI Key: MGPSWPLUJBMLFK-UHFFFAOYSA-N
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Description

Azidocyclooctane is an organic compound that belongs to the class of azides. It is characterized by the presence of an azide group (-N₃) attached to a cyclooctane ring. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Azidocyclooctane can be synthesized through the nucleophilic substitution reaction of cyclooctyl halides with sodium azide. The reaction typically occurs in a polar aprotic solvent such as dimethyl sulfoxide or acetonitrile. The general reaction is as follows:

Cyclooctyl Halide+Sodium AzideThis compound+Sodium Halide\text{Cyclooctyl Halide} + \text{Sodium Azide} \rightarrow \text{this compound} + \text{Sodium Halide} Cyclooctyl Halide+Sodium Azide→this compound+Sodium Halide

Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, its industrial production is less common due to the hazardous nature of azides. when produced industrially, the process involves stringent safety measures to handle the explosive potential of azides.

Chemical Reactions Analysis

Types of Reactions: Azidocyclooctane undergoes various chemical reactions, including:

    Substitution Reactions: The azide group can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: this compound can be reduced to cyclooctylamine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Cycloaddition Reactions:

Common Reagents and Conditions:

    Substitution: Sodium azide in dimethyl sulfoxide or acetonitrile.

    Reduction: Lithium aluminum hydride in ether or catalytic hydrogenation using palladium on carbon.

    Cycloaddition: Copper(I) catalysts in the presence of alkynes.

Major Products:

    Substitution: Various substituted cyclooctanes.

    Reduction: Cyclooctylamine.

    Cycloaddition: Triazoles.

Scientific Research Applications

Azidocyclooctane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various nitrogen-containing compounds.

    Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.

    Medicine: Potential use in drug discovery and development due to its ability to form triazoles, which are pharmacologically active.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of azidocyclooctane primarily involves its reactivity as an azide. The azide group can undergo nucleophilic substitution, reduction, and cycloaddition reactions. In biological systems, this compound can be used to label biomolecules through bioorthogonal click chemistry, where it reacts with alkynes to form stable triazole linkages.

Comparison with Similar Compounds

    Cyclooctylamine: Similar in structure but lacks the azide group.

    Cyclooctyl Halides: Precursors in the synthesis of azidocyclooctane.

    Other Cycloalkyl Azides: Compounds like azidocyclohexane and azidocyclopentane.

Uniqueness: this compound is unique due to its eight-membered ring structure combined with the azide functionality. This combination imparts distinct reactivity and stability compared to smaller or larger ring azides.

Properties

CAS No.

33794-96-6

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

azidocyclooctane

InChI

InChI=1S/C8H15N3/c9-11-10-8-6-4-2-1-3-5-7-8/h8H,1-7H2

InChI Key

MGPSWPLUJBMLFK-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)N=[N+]=[N-]

Origin of Product

United States

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